![molecular formula C12H15NO3 B1419236 2-[(4-Oxopentyl)oxy]benzamide CAS No. 1157543-13-9](/img/structure/B1419236.png)
2-[(4-Oxopentyl)oxy]benzamide
Vue d'ensemble
Description
“2-[(4-Oxopentyl)oxy]benzamide” is an organic compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 g/mol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Benzamides, including “2-[(4-Oxopentyl)oxy]benzamide”, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecule consists of 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 31 bonds, including 16 non-Hydrogen bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amide, 1 aliphatic ketone, and 1 aromatic ether .
Physical And Chemical Properties Analysis
“2-[(4-Oxopentyl)oxy]benzamide” is a powder that is stored at room temperature . It has a molecular weight of 221.26 g/mol .
Applications De Recherche Scientifique
Biological Activity and Structure-Activity Relationships
A study described the synthesis of benzamide derivatives and analyzed their biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated inhibition of photosynthetic electron transport in spinach chloroplasts. The study delved into the structure-activity relationships of these benzamides, discussing the significance of lipophilicity and chemical structure in their biological activities (Imramovský et al., 2011).
Synthetic Strategies and Chemical Properties
The construction of benzodiazepine skeletons from benzamides using oxidative C–N bond formation was highlighted in research presenting a new synthetic strategy. This method is characterized by mild reaction conditions and the ability to accommodate a wide range of substrates (Li et al., 2014).
Antidepressant Evaluation
Research on para-benzoquinone mono-oximes and their oxy derivatives, which included benzamide structures, reported antidepressant properties. The study emphasized the potential of these compounds as antidepressant agents, comparing their potency to standard reference drugs (de Sousa et al., 2006).
Anti-Tubercular Activity
A study focused on the synthesis of benzamide derivatives for anti-tubercular applications. It discussed their promising in vitro activity against Mycobacterium tuberculosis and evaluated their safety against human cancer cell lines. Molecular docking studies were conducted to understand the interaction of these compounds with essential enzymes in Mycobacterium, providing insights into their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Histone Deacetylase Inhibition
Research into benzamide derivatives also revealed their inhibitory activity against histone deacetylase. The study presented a structure-activity relationship, emphasizing the significance of specific substituents for inhibitory activity and their potential therapeutic applications, particularly in cancer treatment (Suzuki et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-oxopentoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)5-4-8-16-11-7-3-2-6-10(11)12(13)15/h2-3,6-7H,4-5,8H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOBSUWARVPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Oxopentyl)oxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



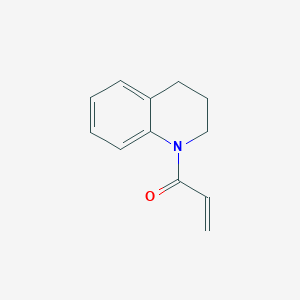
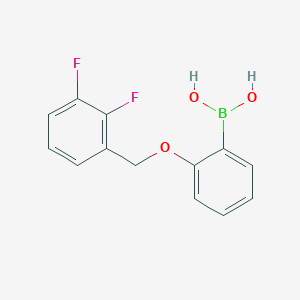
amino]-acetic acid](/img/structure/B1419156.png)
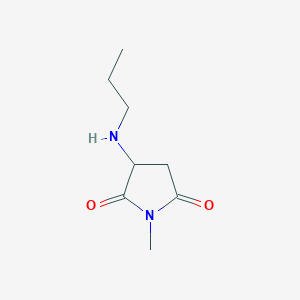
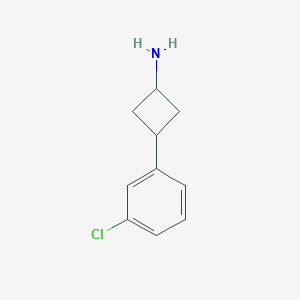
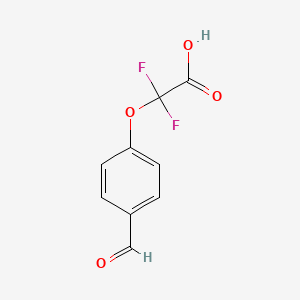
![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)
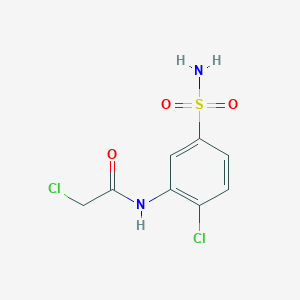
![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)
![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)
![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)
![{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol](/img/structure/B1419171.png)
![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)